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Cat. No.: B033331

Get Quote

Executive Summary: The "Pivot Point" Scaffold
The 3-hydroxymethyl-4-quinolinol core represents a critical chemical junction in medicinal

chemistry. While the 4-quinolinol (or 4-quinolone) scaffold is historically renowned for the 3-

carboxy derivatives (fluoroquinolone antibiotics, HIV integrase inhibitors), the 3-hydroxymethyl

variant serves a distinct and dual purpose:

As a Versatile Intermediate: It acts as the reduction product of the 3-carboxylate or 3-formyl

group, serving as a "gateway" scaffold for synthesizing lipophilic ethers, esters, and amines

that modulate bioavailability.

As a Unique Pharmacophore: In specific contexts (e.g., HIV Reverse Transcriptase

inhibition, anticancer intercalation), the 3-hydroxymethyl group provides a hydrogen-bond

donor/acceptor motif distinct from the ionizable carboxylate, altering the molecule's pKa,

solubility, and metal-chelating properties.
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This guide dissects the SAR of this scaffold, moving beyond standard antibiotic dogma to

explore its specific utility in antiviral and antineoplastic applications.

Chemical Space & Tautomerism
Before analyzing biological activity, one must define the active species. 4-quinolinols exist in a

tautomeric equilibrium with 4-quinolones.

The Tautomer: In polar solvents and biological media, the 4-quinolone (oxo) form generally

predominates over the 4-quinolinol (enol) form.

The Consequence: The "3-hydroxymethyl-4-quinolinol" is functionally often a 3-

hydroxymethyl-4-pyridone fused to a benzene ring. This structural reality dictates its ability to

chelate divalent metals (Mg²⁺, Mn²⁺) in enzyme active sites.

Synthesis Pathway (Gould-Jacobs Adaptation)
The most robust route to this scaffold involves the reduction of the corresponding 3-ester,

derived via the Gould-Jacobs reaction.

Protocol Summary:

Condensation: Aniline + Diethyl ethoxymethylenemalonate

Enamine (

C).

Cyclization: Thermal cyclization in diphenyl ether (

C)

3-ethoxycarbonyl-4-quinolone.

Reduction: Selective reduction of the ester using Lithium Aluminum Hydride (LiAlH₄) or

Diisobutylaluminum hydride (DIBAL-H) yields the 3-hydroxymethyl derivative.

SAR Analysis: The Four Zones of Modulation
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The biological activity of 3-hydroxymethyl-4-quinolinol derivatives is governed by four distinct

structural zones.
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Figure 1: The four primary zones of modification for the 3-hydroxymethyl-4-quinolinol scaffold.

Zone 1: The 3-Hydroxymethyl "Warhead"
Unlike the 3-carboxylate (which is ionized at physiological pH), the 3-hydroxymethyl group is

neutral.

H-Bonding: It can serve as both a donor and acceptor. In HIV-1 integrase, while the

carboxylate is preferred for Mg²⁺ coordination, the hydroxymethyl group can interact with

adjacent residues (e.g., viral DNA phosphate backbone) or serve as a bioisostere in mutants

resistant to acid-containing drugs.
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Metabolic Liability: The primary -OH is a "soft spot" for Phase II metabolism

(glucuronidation), leading to rapid clearance.

SAR Fix: Methylation (methoxymethyl) or steric protection (alpha-methylation) often

improves metabolic stability but may reduce H-bond donor capacity.

Activity Cliff:

Antibacterial (Gyrase): Replacing -COOH with -CH2OH usually abolishes activity. The acid

is non-negotiable for the specific salt bridge with the gyrase enzyme.

Anticancer/Antiviral: The -CH2OH is often tolerated or preferred if the target requires

intercalation (planar stacking) rather than ionic bridging.

Zone 2: The 4-Oxo/Hydroxy Motif
Metal Chelation: The carbonyl oxygen at C4 (in the quinolone form) and the substituent at C3

form a bidentate chelation site.

Mechanism: In HIV integrase inhibition, this motif binds the two Mg²⁺ ions in the catalytic

core. The 3-hydroxymethyl group provides a weaker chelation axis compared to the

carboxylate, but specific derivatives (e.g., 3-hydroxy-4-pyrone analogs) show that hydroxyl

groups can support chelation if the geometry is correct.

Zone 3: The Benzenoid Ring (Positions 5, 6, 7, 8)
Position 6 (Fluorine): Critical for cellular penetration and potency (the "fluoroquinolone"

legacy). In 3-hydroxymethyl derivatives, a 6-F atom enhances lipophilicity and metabolic

stability.

Position 7 (Amine/Heterocycle): A bulky basic group (piperazine, pyrrolidine) here improves

spectrum and solubility.

Position 5 & 8 (Hydroxyls):

Case Study:3,5,8-Trihydroxy-4-quinolone is a natural product inhibitor of HIV-1 Reverse

Transcriptase (RT). The 5-OH and 8-OH groups are essential for binding to the RNase H

domain of RT, a mechanism distinct from the integrase strand transfer inhibition.
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Zone 4: N-1 Substitution
Steric Bulk: Ethyl, cyclopropyl, or 2,4-difluorophenyl groups are standard. They control the

spatial orientation of the molecule in the hydrophobic pocket of the target enzyme.

Antiviral Specificity: For integrase inhibitors (like Elvitegravir precursors), a bulky benzyl or

specific aromatic group at N-1 is often required to fill the viral DNA binding trench.

Therapeutic Applications & Mechanism[3][4]
A. Antiviral Activity (HIV-1)
While 3-carboxy quinolones (e.g., Elvitegravir) target Integrase, 3-hydroxymethyl and poly-

hydroxylated variants often shift activity toward Reverse Transcriptase (RT) or serve as dual

inhibitors.

Mechanism: The 3-hydroxymethyl group can mimic the sugar moiety of a nucleoside or

interact with the "knuckles" of the RT enzyme.

Key Insight: 3,5,8-trihydroxy-4-quinolone binds HIV-1 RT with

. The 8-OH is crucial; removing it drops potency significantly.

B. Anticancer Activity
Derivatives of 3-hydroxymethyl-4-quinolinol are explored as intercalating agents or tubulin

inhibitors.[1]

Strategy: The -CH2OH group is often esterified with lipophilic acids or converted to a

hydrazone to create a "linker" that allows the planar quinoline core to stack between DNA

base pairs, causing cytotoxicity in rapidly dividing cells (e.g., MCF-7, HeLa lines).

Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxymethyl-4-Quinolone
A self-validating reduction protocol.

Reagents:
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Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Starting Material)

Lithium Aluminum Hydride (LiAlH₄) (Reductant)

Tetrahydrofuran (THF), anhydrous (Solvent)

Step-by-Step:

Preparation: In a flame-dried 3-neck flask under Argon, suspend 1.0 eq of the ester in

anhydrous THF (0.2 M concentration).

Addition: Cool to 0°C. Add 2.5 eq of LiAlH₄ (1.0 M in THF) dropwise over 30 mins. Caution:

Gas evolution.

Reflux: Warm to room temperature, then reflux (

C) for 4-6 hours. Monitor by TLC (the alcohol is more polar than the ester).

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH (

mL), then water (

mL) where

is grams of LiAlH₄ used.

Isolation: Filter the granular white precipitate. Acidify the filtrate with acetic acid to pH 6-7 to

precipitate the quinolone (if it is the NH form).

Purification: Recrystallize from DMF/Ethanol.

Protocol 2: Spectroscopic Validation
¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and

triplet (~1.3 ppm).

Diagnostic Signal: The methylene protons (-CH₂OH) will appear as a singlet or doublet (if

coupling with OH) around 4.3 - 4.6 ppm. The 4-OH/NH tautomer often shows a broad singlet
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>11 ppm.

Data Summary: Activity Profiles
Derivative
Type

C-3
Substituent

C-6
Substituent

Primary Target Activity Trend

Classic Antibiotic -COOH -F DNA Gyrase
High Potency

(nM)

Reduced Variant -CH₂OH -F DNA Gyrase
Inactive / Very

Low

RT Inhibitor -OH / -CH₂OH
-H (with 5,8-

diOH)
HIV-1 RT

Moderate (

)

Anticancer -CH₂-O-Acyl -H / -Cl Tubulin / DNA
Variable (

)

Integrase

Precursor
-CH₂OH -F HIV Integrase

Low (Requires

oxidation to acid)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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